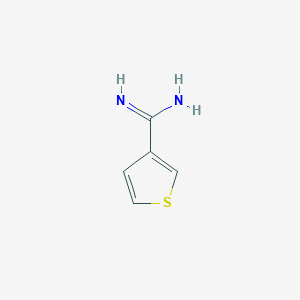

![molecular formula C19H26N4O5S B12161252 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B12161252.png)

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide, let’s call it Compound X , belongs to a class of novel compounds with intriguing pharmacological properties. Its chemical structure combines a pyrazole ring, a spirocyclic moiety, and an amide group.

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps. A key intermediate is the formation of the pyrazole ring, followed by spirocyclization. The final amide linkage completes the structure. Detailed synthetic routes are available in the literature .

Reaction Conditions: The pyrazole ring formation typically occurs through cyclization reactions using appropriate reagents and conditions. Spirocyclization involves the closure of the spirocyclic moiety. The amide bond formation is achieved via coupling reactions.

Industrial Production: While Compound X is not yet produced on an industrial scale, its potential as a pharmacological agent has prompted interest in scalable synthesis methods.

Chemical Reactions Analysis

Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (e.g., NBS, mCPBA), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major Products: Oxidation may lead to the formation of sulfoxides or sulfones. Reduction could yield the corresponding amines. Substitution reactions may modify the pyrazole or spirocyclic portions.

Scientific Research Applications

Medicinal Chemistry: Compound X shows promise as a GIRK1/2 potassium channel activator . Its selective action on these channels makes it valuable for drug development.

Biology: Researchers explore its effects on neuronal excitability and neurotransmitter release. GIRK channels play a role in regulating neuronal activity.

Industry: Compound X’s unique structure may find applications in materials science or catalysis.

Mechanism of Action

Compound X activates GIRK channels, modulating potassium flux across cell membranes. This effect impacts neuronal signaling and cellular excitability.

Comparison with Similar Compounds

While Compound X is novel, it shares features with other GIRK channel modulators. Notable compounds include [similar compound 1] and [similar compound 2].

Properties

Molecular Formula |

C19H26N4O5S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]propanamide |

InChI |

InChI=1S/C19H26N4O5S/c1-13-10-15(23(21-13)14-5-9-29(27,28)12-14)20-16(24)4-8-22-17(25)11-19(18(22)26)6-2-3-7-19/h10,14H,2-9,11-12H2,1H3,(H,20,24) |

InChI Key |

YGHUKDFOIOBHSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

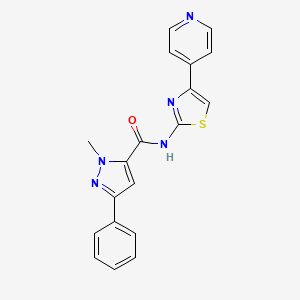

![3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12161183.png)

![Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12161194.png)

![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12161200.png)

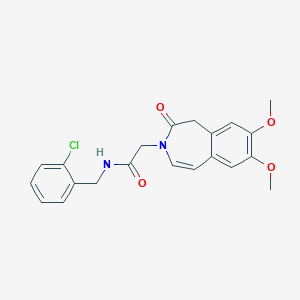

![propan-2-yl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12161211.png)

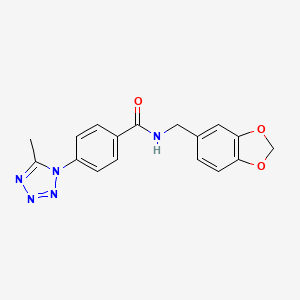

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12161220.png)

![methyl 4-({[4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161229.png)

![8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide](/img/structure/B12161231.png)

![N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161243.png)

![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12161250.png)